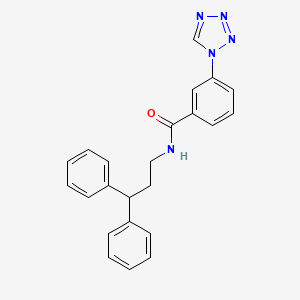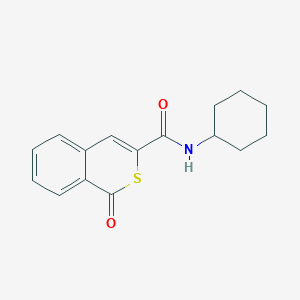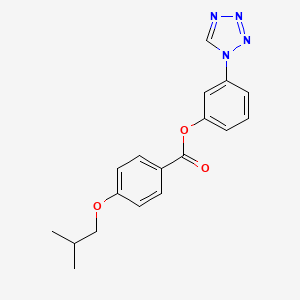![molecular formula C22H28N6 B11320908 2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11320908.png)
2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch ihre Ringstrukturen aus, die mindestens ein Atom außer Kohlenstoff enthalten, wie z. B. Stickstoff, Sauerstoff oder Schwefel. Die Struktur der Verbindung umfasst einen Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-Kern, der für seine potenziellen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Ansatz ist die oxidative Cyclisierung von N-(2-Pyridyl)amidin unter Verwendung von Oxidationsmitteln wie NaOCl, Pb(OAc)4 oder MnO2 . Eine weitere Methode beinhaltet die Verwendung von 2-Aminopyridinen und Nitrilen als Ausgangsverbindungen, die in Gegenwart von Katalysatoren wie CuOx-ZnO/Al2O3-TiO2 eine Cyclisierung eingehen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
The synthesis of N-{2-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE involves multiple steps, starting with the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This can be achieved through the annulation of a pyrimidine moiety to a triazole ring or vice versa . The subsequent steps involve the introduction of the dimethyl and 4-methylphenyl groups, followed by the attachment of the ethyl and diethylamine groups. Industrial production methods may involve optimizing these steps for higher yields and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Nucleophile wie Halogenide, Amine oder Thiole
Hauptprodukte
Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation hydroxylsubstituierte Derivate ergeben, während die Reduktion Amin-Derivate ergeben kann.
Wissenschaftliche Forschungsanwendungen
2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor von Enzymen wie Cyclin-abhängigen Kinasen (CDKs) wirken, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielen . Durch die Hemmung dieser Enzyme kann die Verbindung die Zellzyklusarretierung und Apoptose in Krebszellen induzieren.
Wirkmechanismus
The mechanism of action of N-{2-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlichen biologischen Aktivitäten und Anwendungen.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin: Bekannt für seine vielfältigen pharmakologischen Aktivitäten, darunter krebshemmende und antimikrobielle Eigenschaften.
Diphenhydramin-Derivate: Verbindungen mit ähnlichen Strukturmerkmalen und potenziellen therapeutischen Anwendungen.
Einzigartigkeit
2-[8,9-Dimethyl-2-(4-Methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamin zeichnet sich durch seine einzigartige Kombination aus einem Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-Kern und einer Diethylethanamin-Seitenkette aus. Diese einzigartige Struktur trägt zu seinen besonderen biologischen Aktivitäten und seinem Potenzial als therapeutisches Mittel bei.
Eigenschaften
Molekularformel |
C22H28N6 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-[11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H28N6/c1-6-26(7-2)12-13-27-17(5)16(4)19-21(27)23-14-28-22(19)24-20(25-28)18-10-8-15(3)9-11-18/h8-11,14H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
PMCDASYQAUIUMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320831.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11320835.png)
![7-(5-Bromo-2-pyridyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11320840.png)

![N-(8-methoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11320855.png)


![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320868.png)

![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320890.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320905.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
